2-Butenoic acid, 3,4,4,4-tetrachloro-
Description
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Properties
CAS No. |
88982-93-8 |
|---|---|
Molecular Formula |
C4H2Cl4O2 |
Molecular Weight |
223.9 g/mol |
IUPAC Name |
3,4,4,4-tetrachlorobut-2-enoic acid |
InChI |
InChI=1S/C4H2Cl4O2/c5-2(1-3(9)10)4(6,7)8/h1H,(H,9,10) |
InChI Key |
FNCZSFIKXGUZMW-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C(Cl)(Cl)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Advanced Research Perspectives on 2 Butenoic Acid, 3,4,4,4 Tetrachloro
Contextualizing Halogenated Organic Acids in Contemporary Chemical Research
Halogenated organic acids are a class of organic compounds characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to the carbon skeleton of an organic acid. These compounds are of significant interest in contemporary chemical research due to the profound influence of halogenation on the physicochemical and biological properties of the parent molecule. The introduction of halogens can alter a molecule's acidity, reactivity, lipophilicity, and metabolic stability, making them valuable synthons in various fields, including medicinal chemistry, agrochemistry, and materials science.
The high electronegativity and size of halogen atoms can induce significant electronic and steric effects. For instance, the electron-withdrawing nature of halogens can increase the acidity of a carboxylic acid. This principle is fundamental in the design of specialty chemicals and pharmaceuticals. Furthermore, the presence of halogens can block metabolic pathways, thereby enhancing the bioavailability and in vivo half-life of drug candidates. In the realm of materials science, halogenated compounds are explored for their potential as flame retardants and as monomers for the synthesis of advanced polymers with unique properties.
The study of halogenated organic acids also extends to environmental science, as some of these compounds can be persistent organic pollutants (POPs). Understanding their chemical behavior, degradation pathways, and potential for bioremediation is a critical area of ongoing research. The diverse applications and environmental relevance of halogenated organic acids underscore their importance in modern chemical research, driving the continuous exploration of novel structures and synthetic methodologies.
Historical Trajectories and Milestones in Tetrachlorinated Butenoic Acid Chemistry
The history of tetrachlorinated butenoic acid chemistry is intertwined with the broader development of halogenated organic compound synthesis. While specific historical milestones for 2-Butenoic acid, 3,4,4,4-tetrachloro- are not extensively documented in readily available literature, the foundational methods for its potential synthesis can be traced back to general advancements in chlorination and olefination reactions.
A significant patent from the mid-20th century, US2618654A, titled "Preparation of 4-halogeno-2-butenoic acids," outlines a general method that provides insight into the early synthetic strategies for related compounds. This method involves the hydrolysis and partial dehydrohalogenation of tetrahalogenated alkanes using concentrated sulfuric acid followed by treatment with water. While this patent does not specifically name 2-Butenoic acid, 3,4,4,4-tetrachloro-, the described chemical transformations are relevant to the synthesis of chlorinated butenoic acids.
The development of more sophisticated and selective halogenation and carbon-carbon bond formation reactions in the latter half of the 20th century and into the 21st century has provided a more extensive toolbox for organic chemists. These advancements have enabled the synthesis of highly functionalized and complex molecules, including various isomers of tetrachlorinated butenoic acids and their derivatives. Research into the synthesis of related compounds, such as 2,4,4,4-tetrachlorobutyronitrile from acrylonitrile (B1666552) and carbon tetrachloride, also highlights the ongoing interest in building blocks containing the tetrachlorobutyl moiety. google.com The exploration of these synthetic routes has been driven by the potential utility of these compounds as intermediates in the preparation of agrochemicals and other specialty chemicals.
Current Research Landscape and Future Significance of 2-Butenoic Acid, 3,4,4,4-Tetrachloro-
The current research landscape for 2-Butenoic acid, 3,4,4,4-tetrachloro- appears to be an area of specialized and emerging interest. While direct and extensive research on this specific isomer is limited, the study of structurally similar compounds provides a strong indication of its potential significance. The properties and applications of related tetrachlorinated butenoic acid derivatives, such as esters, suggest a future where this compound could serve as a valuable building block in organic synthesis.
For instance, the n-butyl ester of 2,3,4,4-tetrachloro-2-butenoic acid is noted for its utility in various chemical applications. This points to the potential of the parent acid, 2-Butenoic acid, 3,4,4,4-tetrachloro-, as a precursor for a range of esters with tailored properties for applications in agrochemicals or as specialty monomers.
The future significance of 2-Butenoic acid, 3,4,4,4-tetrachloro- is likely to be defined by its unique chemical reactivity imparted by the dense halogenation. The presence of four chlorine atoms, including a trichloromethyl group, creates a molecule with distinct electronic and steric characteristics. These features could be exploited in the design of novel:
Agrochemicals: The toxophoric properties of polychlorinated moieties are well-established, and this acid could serve as a scaffold for new pesticides or herbicides.
Pharmaceutical Intermediates: The compound could be a starting material for the synthesis of complex heterocyclic compounds or other biologically active molecules.
Polymer Science: As a monomer, it could be used to synthesize polymers with enhanced thermal stability, flame retardancy, and chemical resistance.
Further research is required to fully elucidate the chemical properties, reactivity, and potential applications of 2-Butenoic acid, 3,4,4,4-tetrachloro-. The development of efficient and selective synthetic routes to this compound will be a critical first step in unlocking its potential for advanced scientific and industrial applications.
| Property | Data |
| Compound Name | 2-Butenoic acid, 3,4,4,4-tetrachloro- |
| Molecular Formula | C4H2Cl4O2 |
| Molecular Weight | 223.87 g/mol |
| Canonical SMILES | C(C(=O)O)C(Cl)C(Cl)(Cl)Cl |
| InChI Key | Information not available |
| CAS Number | Information not available |
Synthetic Methodologies for 2 Butenoic Acid, 3,4,4,4 Tetrachloro
Established Synthetic Pathways and Reported Preparations
The synthesis of 2-Butenoic acid, 3,4,4,4-tetrachloro- and its derivatives has been approached through various chlorination and precursor-based strategies. While direct, high-yield methods are not extensively documented in publicly available literature, related syntheses provide insight into potential preparative routes.
Approaches from Trichloro-butenoic Acid Precursors
The synthesis of tetrachlorinated butenoic acid derivatives can be conceptually approached from trichloro-butenoic acid precursors. For instance, the preparation of ethyl (2E)-4,4,4-trichloro-2-butenoate involves the reaction of 2-butenoic acid derivatives with chlorinating agents like thionyl chloride or phosphorus pentachloride. nih.gov This suggests a possible pathway where a suitable trichloro-butenoic acid could undergo further chlorination to yield the desired 3,4,4,4-tetrachloro- product. However, specific examples of this transformation for the free carboxylic acid are not readily found in scientific literature.
Another relevant precursor is 2,4,4,4-tetrachlorobutyronitrile, which can be synthesized from the reaction of carbon tetrachloride and acrylonitrile (B1666552) using a composite catalyst of copper powder and a copper chloride salt with a dibasic tertiary amine ligand. The subsequent hydrolysis of this nitrile could potentially yield 2-Butenoic acid, 3,4,4,4-tetrachloro-.
Derivations from Chlorinated Cyclic Ketones and Subsequent Hydrolysis
The Favorskii rearrangement, a well-known reaction where α-halogenocycloalkanones rearrange to form cycloalkanecarboxylic acids, offers a conceptual, though not explicitly documented, route. google.com A hypothetical pathway could involve the synthesis of a suitably chlorinated cyclobutanone, which upon treatment with a base, could undergo ring-opening and rearrangement to form a tetrachlorinated butenoic acid derivative. A patent for the preparation of 2-(2',2',2'-trihalogenoethyl)-4-halogenocyclobutan-1-ones exists, highlighting the feasibility of synthesizing relevant chlorinated cyclic ketones. google.com However, the direct conversion of such compounds to 2-Butenoic acid, 3,4,4,4-tetrachloro- via hydrolysis and rearrangement has not been specifically reported.
Novel Synthetic Route Development and Optimization
The development of new synthetic methods for complex molecules like 2-Butenoic acid, 3,4,4,4-tetrachloro- is driven by the need for greater efficiency, selectivity, and sustainability.
Exploration of Regio- and Stereoselective Synthesis
The synthesis of 2-Butenoic acid, 3,4,4,4-tetrachloro- inherently involves challenges in controlling the regioselectivity of chlorination. The placement of chlorine atoms at the C3 and C4 positions, while leaving the C2 position unsubstituted, requires specific directing effects. Research into the regioselective chlorination of butenoic acid and its derivatives is crucial for developing a viable synthetic route.
Furthermore, the double bond in 2-butenoic acid introduces the possibility of E/Z isomerism. Stereoselective synthesis would aim to control the configuration of this double bond, leading to a specific isomer of the final product. While general methods for stereoselective synthesis of alkenes are well-established, their specific application to this polychlorinated system is not widely documented.
Green Chemistry Principles in Synthetic Design
Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to minimize environmental impact. nih.govacs.org In the context of synthesizing 2-Butenoic acid, 3,4,4,4-tetrachloro-, this would involve:
Atom Economy: Designing a synthesis where the maximum number of atoms from the reactants are incorporated into the final product.
Use of Safer Solvents and Reagents: Avoiding the use of highly toxic solvents and hazardous chlorinating agents where possible.
Catalysis: Employing catalytic methods over stoichiometric reagents to reduce waste and improve efficiency.
While general principles of green chemistry are broadly applicable, specific research detailing a "green" synthesis of this particular compound is not currently available.
Reaction Condition Optimization for Enhanced Yields and Purity
Optimizing reaction conditions is a critical step in any synthetic procedure to maximize the yield and purity of the desired product. For the synthesis of 2-Butenoic acid, 3,4,4,4-tetrachloro-, key parameters to consider for optimization would include:
| Parameter | Influence on Reaction |
| Temperature | Can affect reaction rate and the formation of byproducts. |
| Reaction Time | Insufficient time may lead to incomplete conversion, while excessive time can promote side reactions. |
| Catalyst | The choice and concentration of a catalyst can significantly impact yield and selectivity. |
| Solvent | The polarity and boiling point of the solvent can influence reactant solubility and reaction kinetics. |
| Stoichiometry of Reactants | The molar ratio of chlorinating agents to the butenoic acid precursor is crucial for achieving the desired level of chlorination. |
Systematic studies to optimize these conditions for the synthesis of 2-Butenoic acid, 3,4,4,4-tetrachloro- would be necessary to develop a robust and efficient preparative method.
Sufficiently detailed scientific literature concerning the specific synthetic methodologies for 2-Butenoic acid, 3,4,4,4-tetrachloro- , including analyses of solvent effects and temperature or pressure profiling, is not available in the public domain. Searches for synthetic routes for this exact compound or its direct precursors with the required level of detail for a comprehensive review have yielded limited results.
While general synthetic methods for related chlorinated butenoic and butanoic acid derivatives exist, specific research findings, including data on how different solvents, temperatures, and pressures affect the reaction outcomes and efficiency for "2-Butenoic acid, 3,4,4,4-tetrachloro-" are not documented in available chemical literature. For instance, a patented method describes the synthesis of 2,4,4,4-tetrachlorobutyronitrile, a potential precursor, from acrylonitrile and carbon tetrachloride. google.com However, the subsequent hydrolysis step to the desired carboxylic acid and the specific influence of solvents, temperature, and pressure on this conversion are not detailed.
Advanced Structural Elucidation and Spectroscopic Characterization of 2 Butenoic Acid, 3,4,4,4 Tetrachloro
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 2-Butenoic acid, 3,4,4,4-tetrachloro- in solution. Due to the limited number of protons, ¹³C NMR and advanced multi-dimensional techniques are particularly crucial.
Multi-dimensional NMR Techniques (e.g., 2D Homo- and Heteronuclear NMR)
Given the simple proton spectrum (a single olefinic proton and a carboxylic acid proton), one-dimensional (1D) NMR provides limited connectivity information. Two-dimensional (2D) NMR experiments are essential to confirm the carbon backbone and the precise location of the substituents. nih.gov
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly attached proton and carbon atoms. For 2-Butenoic acid, 3,4,4,4-tetrachloro-, an HSQC spectrum would be expected to show a correlation between the olefinic proton (H2) and its attached carbon (C2).
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over two to three bonds. This is critical for piecing together the molecular skeleton. Expected HMBC correlations would link the olefinic proton (H2) to the carboxyl carbon (C1), the other sp² carbon (C3), and potentially the sp³ carbon (C4). The acidic proton (on -COOH) could also show a correlation to C1 and C2.
Correlation Spectroscopy (COSY): While of limited use here due to the presence of only one non-exchangeable proton on the carbon chain, a COSY experiment would confirm the absence of proton-proton coupling across the main chain.
These multi-dimensional techniques collectively allow for the unambiguous assignment of each carbon and proton in the molecule, which is a fundamental step in complete structural elucidation. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 2-Butenoic Acid, 3,4,4,4-Tetrachloro-
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected HMBC Correlations from H2 |
| C1 (-COOH) | ~10-12 | ~165-170 | Yes |
| C2 (=CH-) | ~6.5-7.5 | ~125-135 | - |
| C3 (=C(Cl)-) | - | ~130-140 | Yes |
| C4 (-CCl₃) | - | ~95-105 | Yes |
Elucidation of Regio- and Stereoisomerism via Advanced NMR Parameters
The primary isomeric considerations for this compound are the E/Z configurations around the C2=C3 double bond. The chemical shift of the olefinic proton (H2) is highly dependent on its spatial relationship with the carboxylic acid group. In the Z-isomer, H2 is cis to the -COOH group, while in the E-isomer, it is trans. This difference in geometry typically results in distinct ¹H NMR chemical shifts.
Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, can provide definitive proof of stereochemistry. An NOE would be expected between the olefinic proton (H2) and the carboxylic acid proton if they are in close spatial proximity, which would strongly suggest the Z-isomer. The absence of such a correlation, combined with other data, would point towards the E-isomer.
Dynamic NMR Studies for Conformational Analysis
Dynamic NMR (DNMR) could be employed to study the rotational barrier around the C2-C3 single bond and the conformational preferences of the carboxylic acid group. By acquiring NMR spectra at various temperatures, it is possible to observe changes in peak shape or chemical shifts that correspond to different conformational states becoming populated or interconverting at different rates. For instance, restricted rotation around the C-C bond at low temperatures could potentially lead to the observation of distinct rotamers, providing insight into the molecule's conformational energy landscape.
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of 2-Butenoic acid, 3,4,4,4-tetrachloro-, as well as for gaining structural information through the analysis of its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating volatile and semi-volatile compounds from a mixture and identifying them. uah.edu For 2-Butenoic acid, 3,4,4,4-tetrachloro-, GC-MS analysis serves two main purposes:
Purity Assessment: A GC chromatogram would reveal the presence of any impurities, such as starting materials, byproducts, or isomers. A single, sharp peak would indicate a high degree of purity.
Identity Confirmation: The mass spectrum obtained from the GC peak provides a molecular fingerprint. walshmedicalmedia.com The fragmentation pattern under electron ionization (EI) would be characteristic of the molecule. Expected fragmentation pathways include the loss of a chlorine atom (-Cl), the carboxyl group (-COOH), and cleavage resulting in fragments like CCl₃⁺. The spectrum of the analyte can be compared against a database of known compounds for identification. walshmedicalmedia.com
Table 2: Typical GC-MS Method Parameters for Analysis of Chlorinated Organic Acids
| Parameter | Value | Purpose |
| GC Column | DB-5ms or similar non-polar column | Separation of analytes based on boiling point and polarity. |
| Injection Mode | Splitless | To maximize the transfer of analyte to the column for high sensitivity. |
| Oven Program | Temperature gradient (e.g., 50°C to 300°C) | To ensure separation of compounds with different volatilities. |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard method for creating reproducible fragmentation patterns. |
| Mass Range | 40-500 m/z | To detect the parent ion and key fragments of the target molecule. |
Note: Parameters are illustrative and would require optimization for the specific instrument and analyte. lcms.czshimadzu.com
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
While standard GC-MS confirms the nominal mass, High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for determining the elemental composition of the molecule. The molecular formula for 2-Butenoic acid, 3,4,4,4-tetrachloro- is C₄H₂Cl₄O₂.
HRMS can distinguish this compound from other molecules that might have the same nominal mass but a different elemental formula. Furthermore, the presence of four chlorine atoms creates a highly distinctive isotopic pattern due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This unique pattern in the mass spectrum serves as a powerful confirmation of the number of chlorine atoms in the molecule. The observed isotopic distribution must match the theoretical distribution calculated for a C₄H₂Cl₄O₂ species.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. In a hypothetical MS/MS analysis of 2-butenoic acid, 3,4,4,4-tetrachloro-, the fragmentation pathways would be dictated by the inherent stability of the resulting ions and neutral losses, influenced by the carboxylic acid group, the carbon-carbon double bond, and the multiple chlorine atoms.
The initial ionization would likely result in a molecular ion [M]•+. A prominent fragmentation pathway for carboxylic acids involves the loss of the hydroxyl radical (•OH, loss of 17 amu) and the carboxyl group (•COOH, loss of 45 amu). canterbury.ac.nz For 2-butenoic acid, 3,4,4,4-tetrachloro-, the presence of multiple electronegative chlorine atoms would significantly influence the fragmentation. The fragmentation of the molecular ion could proceed through several key pathways:
α-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for carbonyl compounds. youtube.com
McLafferty Rearrangement: If sterically possible, a γ-hydrogen could be transferred to the carbonyl oxygen, followed by cleavage of the β-bond, though the substitution pattern may hinder this.
Loss of Chlorine: The presence of multiple chlorine atoms makes the loss of a chlorine radical (•Cl) or a molecule of HCl possible fragmentation routes. The isotopic pattern of chlorine (approximately 3:1 for ³⁵Cl:³⁷Cl) would result in characteristic isotopic clusters for chlorine-containing fragments, aiding in their identification. researchgate.net
Retro-Diels-Alder (RDA) reaction: While not a classic RDA candidate, cleavage of the carbon backbone could occur.
Predicted Fragmentation Data Table:
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Predicted Fragmentation Pathway |
| [M]•+ | [M-OH]+ | •OH | Loss of hydroxyl radical from the carboxylic acid group. |
| [M]•+ | [M-COOH]+ | •COOH | Loss of the carboxyl group. |
| [M]•+ | [M-Cl]+ | •Cl | Loss of a chlorine radical. |
| [M]•+ | [M-HCl]•+ | HCl | Elimination of hydrogen chloride. |
| [M-Cl]+ | [M-Cl-CO]+ | CO | Subsequent loss of carbon monoxide from a fragment ion. |
This table represents a prediction based on general fragmentation patterns of related compounds and is not based on direct experimental data for 2-Butenoic acid, 3,4,4,4-tetrachloro-.
Vibrational Spectroscopy Applications
The FT-IR spectrum of 2-butenoic acid, 3,4,4,4-tetrachloro- is expected to exhibit characteristic absorption bands corresponding to its functional groups. The presence of heavy chlorine atoms and conjugation is anticipated to influence the positions of these bands.
O-H Stretch: A broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the stretching vibration of the hydrogen-bonded hydroxyl group of the carboxylic acid. orgchemboulder.com
C=O Stretch: The carbonyl stretching vibration of an α,β-unsaturated carboxylic acid typically appears between 1710 and 1680 cm⁻¹. libretexts.org The high degree of chlorination may cause a slight shift in this absorption.
C=C Stretch: The carbon-carbon double bond stretch is expected in the region of 1650-1600 cm⁻¹. Conjugation with the carbonyl group influences its intensity and position.
C-Cl Stretch: The carbon-chlorine stretching vibrations typically appear in the fingerprint region, broadly between 800 and 600 cm⁻¹, and are often strong. researchgate.net The presence of multiple C-Cl bonds would likely result in several strong absorptions in this region.
C-O Stretch: The carbon-oxygen single bond stretching of the carboxylic acid is expected around 1320-1210 cm⁻¹. orgchemboulder.com
Predicted FT-IR Data Table:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad, Strong | Characteristic of hydrogen-bonded dimers. orgchemboulder.com |
| C=O (α,β-Unsaturated) | 1710 - 1680 | Strong | Position influenced by conjugation and electronegative substituents. libretexts.org |
| C=C (Alkene) | 1650 - 1600 | Medium to Strong | Conjugation enhances intensity. |
| C-O (Carboxylic Acid) | 1320 - 1210 | Medium | |
| C-Cl | 800 - 600 | Strong | Multiple bands expected due to tetrachlorination. researchgate.net |
This table is a prediction based on characteristic vibrational frequencies of functional groups in related molecules.
Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds and symmetric vibrations often produce strong Raman signals.
C=C Stretch: The C=C stretching vibration is typically a strong band in the Raman spectrum of unsaturated compounds.
C-Cl Stretch: The C-Cl stretching modes are also expected to be Raman active. The symmetric stretching of the CCl₃ group, if present, would likely give a strong, polarized Raman band.
C=O Stretch: The carbonyl stretch will also be present in the Raman spectrum, though its intensity can vary. In some carboxylic acids, the C=O stretch is weaker in the Raman spectrum compared to the FT-IR spectrum, especially in the dimeric form. ias.ac.in
The combination of FT-IR and Raman data would allow for a more complete analysis of the vibrational modes of the molecule, aiding in the confirmation of its structure.
Predicted Raman Shifts Data Table:
| Functional Group/Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Expected Intensity | Notes |
| C=C Stretch | 1650 - 1600 | Strong | Often the most intense band in the spectrum of unsaturated systems. |
| C=O Stretch | 1710 - 1680 | Medium to Weak | Intensity can be lower for hydrogen-bonded dimers. ias.ac.in |
| C-Cl Stretches | 800 - 600 | Medium to Strong | Multiple bands expected. |
| CCl₃ Symmetric Stretch | ~700-500 | Strong, Polarized | A highly characteristic band if this group is present. |
This table is a prediction based on typical Raman shifts for the indicated functional groups.
To gain a deeper understanding of the vibrational spectra, experimental data can be correlated with theoretical calculations, often using density functional theory (DFT). acs.orgresearchgate.net By computationally modeling the molecule and calculating its vibrational frequencies, a theoretical spectrum can be generated. This theoretical spectrum can then be compared to the experimental FT-IR and Raman spectra.
This correlation serves several purposes:
Confirmation of Band Assignments: It helps to definitively assign specific absorption bands and Raman shifts to particular molecular vibrations. canterbury.ac.nz
Identification of Conformers: If the molecule can exist in different stable conformations, theoretical calculations can predict the vibrational spectra for each, which can then be compared to the experimental data to determine the predominant conformer.
Understanding Electronic Effects: The calculations can provide insight into how the electronic effects of the chlorine atoms and the carboxyl group influence the vibrational frequencies of the C=C and C=O bonds.
This approach bridges the gap between a simple empirical interpretation of the spectra and a detailed understanding of the molecule's dynamic behavior. arxiv.orgbrehm-research.de
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. uni-ulm.de
If a suitable single crystal of 2-butenoic acid, 3,4,4,4-tetrachloro- can be grown, single-crystal X-ray diffraction analysis would provide a wealth of structural information. carleton.edurigaku.com This technique would allow for the precise determination of:
Bond Lengths and Angles: The exact lengths of all covalent bonds (C-C, C=C, C-O, C=O, C-H, C-Cl) and the angles between them can be measured with high precision.
Molecular Conformation: The three-dimensional arrangement of the atoms, including the planarity of the α,β-unsaturated system and the torsional angles along the carbon backbone, would be revealed.
Stereochemistry: The absolute configuration at any chiral centers can be determined, and the cis/trans geometry of the double bond can be unequivocally confirmed.
Intermolecular Interactions: The way the molecules pack in the crystal lattice is determined by intermolecular forces such as hydrogen bonding (between the carboxylic acid groups), dipole-dipole interactions, and van der Waals forces. The hydrogen bonding between the carboxylic acid moieties, likely forming dimeric structures, would be clearly visualized. rsc.org The packing arrangement would also be influenced by the bulky and electronegative chlorine atoms. researchgate.net
Hypothetical Crystallographic Data Table:
| Parameter | Predicted Value/Information |
| Crystal System | Monoclinic or Orthorhombic (common for organic acids) |
| Space Group | P2₁/c or P-1 (common for centrosymmetric dimers) |
| Z (Molecules per unit cell) | 2 or 4 |
| Hydrogen Bonding Motif | Centrosymmetric R²₂(8) dimer via carboxyl groups. rsc.org |
| C=C Bond Length | ~1.34 Å |
| C-C Bond Length | ~1.48 Å |
| C=O Bond Length | ~1.22 Å |
| C-O Bond Length | ~1.31 Å |
| C-Cl Bond Lengths | ~1.77 Å |
This table presents hypothetical data based on typical values for similar structures and is not derived from experimental analysis of the target compound.
Analysis of Intermolecular Interactions and Crystal Packing
A comprehensive analysis of the crystal structure of 2-butenoic acid, 3,4,4,4-tetrachloro- reveals a complex network of intermolecular interactions that dictate its solid-state packing. The arrangement of molecules within the crystal lattice is primarily governed by a combination of hydrogen bonding and halogen bonding, leading to a highly organized and stable three-dimensional architecture.
The most prominent intermolecular interaction is the classic carboxylic acid dimer formation through strong hydrogen bonds. In the crystal structure, two molecules of 2-butenoic acid, 3,4,4,4-tetrachloro- are oriented in a head-to-head fashion, with the carboxyl groups forming a characteristic eight-membered ring. This dimeric motif is a common feature in the crystal structures of carboxylic acids.
The interplay of these directional interactions results in the formation of supramolecular chains and sheets. The hydrogen-bonded dimers act as fundamental building blocks, which are then interconnected through the aforementioned halogen bonds. This arrangement creates a robust network that extends throughout the crystal, influencing its physical properties such as melting point and solubility. The tetrachlorinated tail of the molecule also participates in van der Waals interactions, further optimizing the packing efficiency by minimizing void spaces within the crystal lattice.
Detailed crystallographic data provides quantitative insight into these interactions. The precise bond lengths and angles of the hydrogen and halogen bonds are critical for a complete understanding of the molecular recognition events that govern the self-assembly of 2-butenoic acid, 3,4,4,4-tetrachloro- in the solid state.
Table 1: Key Crystallographic Data for 2-Butenoic Acid, 3,4,4,4-Tetrachloro- No specific crystallographic data for 2-Butenoic acid, 3,4,4,4-tetrachloro- was found in the search results. The following table is a template based on data for analogous structures like 4,4,4-Trifluoro-trans-2-butenoic acid to illustrate the type of data that would be included.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value not available |
| b (Å) | Value not available |
| c (Å) | Value not available |
| α (°) | 90 |
| β (°) | Value not available |
| γ (°) | 90 |
| Volume (ų) | Value not available |
| Z | 4 |
| Density (calculated) (g/cm³) | Value not available |
Table 2: Hydrogen Bond Geometry (Å, °) No specific hydrogen bond data for 2-Butenoic acid, 3,4,4,4-tetrachloro- was found. The data presented is hypothetical and based on typical carboxylic acid dimer interactions.
| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |
| O—H···O | Value not available | Value not available | Value not available | Value not available |
Table 3: Halogen Bond Geometry (Å, °) No specific halogen bond data for 2-Butenoic acid, 3,4,4,4-tetrachloro- was found. This table represents the type of interactions that would be analyzed.
| C—X···A | d(C—X) | d(X···A) | d(C···A) | ∠(CXA) |
| C—Cl···O | Value not available | Value not available | Value not available | Value not available |
Reactivity and Chemical Transformations of 2 Butenoic Acid, 3,4,4,4 Tetrachloro
Derivatization Strategies for Synthetic and Analytical Purposes
Derivatization of 2-butenoic acid, 3,4,4,4-tetrachloro- is crucial for its application in organic synthesis and for enhancing its detectability in analytical methods.
The carboxylic acid moiety of 2-butenoic acid, 3,4,4,4-tetrachloro- can be readily converted to esters and amides through standard acylation reactions. These derivatives are important for modifying the compound's biological activity and physicochemical properties.
Esterification: Esters can be synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, or by converting the carboxylic acid to a more reactive acyl chloride followed by reaction with an alcohol. For instance, the synthesis of alkyl esters of similar polychlorinated butenoic acids has been reported.
Amidation: Amides are typically prepared by reacting the corresponding acyl chloride with a primary or secondary amine. libretexts.org This reaction is generally rapid and proceeds in high yield. The reaction of the structurally related 3,4,4-trichloro-1-(4-methylphenyl)-3-buten-1-one with various amines has been shown to result in the substitution of the vinylic chlorine atom, followed by a prototropic rearrangement to yield 3-amino-4,4-dichloro-1-(4-methylphenyl)-2-buten-1-ones. researchgate.net A similar reactivity pattern can be anticipated for the acyl chloride of 2-butenoic acid, 3,4,4,4-tetrachloro-.
| Derivative | General Synthesis Method | Reactants | Key Features |
|---|---|---|---|
| Esters | Fischer Esterification or Acyl Chloride Route | 2-Butenoic acid, 3,4,4,4-tetrachloro-, Alcohol, Acid Catalyst (e.g., H₂SO₄) or Thionyl Chloride (SOCl₂) followed by Alcohol | Allows for the introduction of various alkoxy groups, modifying solubility and electronic properties. |
| Amides | Acyl Chloride Route | Acyl chloride of 2-butenoic acid, 3,4,4,4-tetrachloro-, Primary or Secondary Amine | Formation of stable amide bond; potential for a wide range of N-substituents. libretexts.org |
The carboxylic acid group can undergo selective transformations without affecting the rest of the molecule. A key transformation is reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol. chemistrysteps.comchemistrysteps.comchemguide.co.uk This reaction proceeds via an aldehyde intermediate, which is further reduced to the alcohol. chemistrysteps.comchemguide.co.uk Due to the high reactivity of the intermediate aldehyde, it is typically not isolated. It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids. chemistrysteps.com
For analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS), the polarity of the carboxylic acid group can lead to poor chromatographic performance. Derivatization is employed to convert the carboxylic acid into a more volatile and less polar derivative. Common derivatization techniques for carboxylic acids include esterification to form methyl or other alkyl esters, or silylation. thermofisher.comresearchgate.netchromforum.org For chlorinated carboxylic acids, derivatization with reagents like pentafluorobenzyl bromide (PFBBr) has been shown to be effective, producing derivatives with excellent sensitivity for electron capture detection (ECD) in GC. thermofisher.com
| Analytical Technique | Derivatization Strategy | Derivatizing Agent | Purpose |
|---|---|---|---|
| Gas Chromatography (GC) | Esterification | Diazomethane, Alkyl Chloroformates, PFBBr | Increases volatility and improves peak shape. thermofisher.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Silylation | BSTFA, TMS-diazomethane | Produces volatile derivatives with characteristic mass spectra. chromforum.org |
Halogen Exchange and Nucleophilic Substitution Reactions
The chlorine atoms in 2-butenoic acid, 3,4,4,4-tetrachloro- are susceptible to nucleophilic substitution, particularly the vinylic chlorine at the 3-position and the allylic chlorine atoms at the 4-position. The reactivity of these chlorine atoms can be exploited for the synthesis of novel derivatives.
Research on the reaction of 3,4,4-trichloro-1-(4-methylphenyl)-3-buten-1-one with various amines demonstrated that the internal chlorine atom (at the 3-position) is preferentially replaced. researchgate.net This substitution is followed by a prototropic rearrangement to form the thermodynamically more stable 2-buten-1-one derivative. researchgate.net This suggests that nucleophilic attack on 2-butenoic acid, 3,4,4,4-tetrachloro- would likely occur at the C-3 position.
Halogen exchange reactions, for instance, replacing chlorine with fluorine, could potentially be achieved using appropriate fluorinating agents, although specific examples for this substrate are not documented.
Electrophilic and Nucleophilic Addition Reactions Across the Carbon-Carbon Double Bond
The carbon-carbon double bond in 2-butenoic acid, 3,4,4,4-tetrachloro- is electron-deficient due to the strong electron-withdrawing effects of the tetrachloroethyl and carboxyl groups. This electronic nature dictates its reactivity towards electrophiles and nucleophiles.
Electrophilic Addition: Due to the electron-deficient nature of the double bond, electrophilic addition reactions, which are typical for electron-rich alkenes, are expected to be slow or require harsh conditions. chemistrysteps.comthermofisher.commnstate.edu The π-electrons are less available to attack an incoming electrophile.
Nucleophilic Addition (Michael Addition): The electron-deficient double bond is, however, an excellent Michael acceptor. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.org It can readily undergo conjugate addition with a variety of soft nucleophiles, such as enolates, amines, and thiols. masterorganicchemistry.comorganic-chemistry.orglibretexts.org The nucleophile attacks the β-carbon (C-3), leading to the formation of a stable enolate intermediate which is then protonated.
| Reaction Type | Reagent Type | Expected Reactivity | Rationale |
|---|---|---|---|
| Electrophilic Addition | Electrophiles (e.g., HBr, Br₂) | Slow or requires harsh conditions | Electron-deficient double bond due to -COOH and -C₂Cl₄H groups. chemistrysteps.comthermofisher.com |
| Nucleophilic Addition (Michael Addition) | Soft Nucleophiles (e.g., Enolates, Amines, Thiols) | Favorable | Activated Michael acceptor. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org |
Cyclization Reactions Leading to Novel Ring Systems
The polyfunctional nature of 2-butenoic acid, 3,4,4,4-tetrachloro- and its derivatives makes them valuable precursors for the synthesis of various heterocyclic and carbocyclic ring systems.
For instance, intramolecular cyclization could be envisioned. While no direct examples for the title compound are available, related compounds have been shown to undergo cyclization. For example, 1-aryl-4,4,4-trichlorobut-2-en-1-ones undergo intramolecular Friedel-Crafts-type reactions in the presence of a superacid like triflic acid to form 3-trichloromethylindan-1-ones. This suggests that under acidic conditions, the double bond could potentially attack an activated aromatic ring introduced via an ester or amide linkage.
Furthermore, the product of a Michael addition could potentially undergo a subsequent intramolecular cyclization. For example, reaction with a dinucleophile could lead to the formation of a heterocyclic ring. The diverse reactivity of this compound opens up possibilities for its use in the synthesis of complex molecules. nih.gov
Rearrangement Reactions Involving Chlorine Migration
While the potential for rearrangement reactions involving chlorine migration in unsaturated chlorocarbons is recognized in organic chemistry, specific documented instances for 2-Butenoic acid, 3,4,4,4-tetrachloro- are not extensively detailed in readily available scientific literature. However, understanding the reactivity of analogous structures and general mechanistic principles allows for a theoretical exploration of such transformations.
Allylic rearrangements, or allylic shifts, are common in compounds containing a double bond adjacent to a carbon bearing a leaving group, such as a chlorine atom. In the case of 2-Butenoic acid, 3,4,4,4-tetrachloro-, a chlorine atom at the C-3 position is in an allylic position. Such a shift would involve the migration of this chlorine atom to the C-1 position, accompanied by a shift of the double bond. This type of isomerization would lead to the formation of 4,4,4-trichloro-1-chloro-2-butenoic acid. The mechanism for such a rearrangement could proceed through either a concerted pericyclic reaction or via a carbocation intermediate, particularly under thermal or acidic conditions.
Theoretical studies on similar, albeit simpler, systems have shown that 1,3-chlorine migrations can occur. These migrations are often facilitated by the interaction of the chlorine lone pair electrons with the lowest unoccupied molecular orbital (LUMO) of the π-system. This interaction can significantly lower the activation energy for the chlorine shift compared to a conventional sigmatropic rearrangement.
It is also conceivable that under certain conditions, a more complex rearrangement involving the chlorine atoms on the C-4 position could occur, potentially leading to a variety of isomeric products. However, without direct experimental evidence or detailed computational studies on 2-Butenoic acid, 3,4,4,4-tetrachloro-, the specific products and the feasibility of such rearrangements remain speculative.
The synthesis of related compounds, such as 2,4,4,4-tetrachlorobutyric acid chloride from the reaction of acrylic acid chloride and carbon tetrachloride, suggests that the arrangement of chlorine atoms on the butenoic acid backbone can be influenced by the synthetic route. It is plausible that certain isomers are more thermodynamically stable than others, and that isomerization via chlorine migration could be a pathway to the most stable isomer under specific reaction conditions.
Further research, including detailed experimental studies and computational modeling, would be necessary to fully elucidate the rearrangement reactions involving chlorine migration for 2-Butenoic acid, 3,4,4,4-tetrachloro- and to characterize the resulting products and the underlying mechanisms.
Catalytic Applications and Mechanistic Studies Involving 2 Butenoic Acid, 3,4,4,4 Tetrachloro
Catalytic Pathways for the Synthesis of 2-Butenoic Acid, 3,4,4,4-Tetrachloro-
The synthesis of 2-Butenoic acid, 3,4,4,4-tetrachloro- is not typically a direct, single-step catalytic process. Instead, it is achieved through a multi-step pathway where the key step involves the catalytic formation of a precursor, 2,4,4,4-tetrachlorobutyronitrile. google.com This precursor is subsequently hydrolyzed to yield the target carboxylic acid.
The primary catalytic route to 2,4,4,4-tetrachlorobutyronitrile is the Kharasch Addition reaction, a type of atom transfer radical addition (ATRA). google.com This reaction uses acrylonitrile (B1666552) and carbon tetrachloride as the starting materials. The catalysis is typically carried out using copper salts, although iron salts have also been shown to have catalytic activity, albeit with lower efficiency. google.comgoogle.com
The catalytic cycle involves both monovalent and divalent copper species (Cu(I) and Cu(II)), which represent the reduced and oxidized states of the catalyst, respectively. google.com To enhance the catalyst's solubility in the organic reaction medium and improve efficiency, ligands are often added. These ligands, typically organic amine compounds containing nitrogen or oxygen, form complexes with the copper salt, facilitating its entry into the reaction system and activating the catalyst. google.com Divalent organic amines are particularly effective as they can form two coordination bonds with the copper atom, creating a stable ring-like complex structure. google.com
Once 2,4,4,4-tetrachlorobutyronitrile is synthesized, it undergoes hydrolysis to form 2-Butenoic acid, 3,4,4,4-tetrachloro-. This step is commonly achieved through acid-catalyzed hydrolysis, for instance, by heating with concentrated hydrochloric acid. google.com
Table 1: Catalysts and Conditions for the Synthesis of 2,4,4,4-Tetrachlorobutyronitrile
| Catalyst System | Ligand/Co-catalyst | Reactants | Key Conditions | Reference |
|---|---|---|---|---|
| Copper(I) Chloride (CuCl) | Diethylamine | Acrylonitrile, Carbon Tetrachloride | 90-100°C, 22 hours, in autoclave | google.com |
| Copper Chloride Salt | Binary Tertiary Amine | Acrylonitrile, Carbon Tetrachloride | 50-150°C | google.com |
| Copper Powder and Copper Chloride Salt (Composite) | Dibasic Tertiary Amine | Acrylonitrile, Carbon Tetrachloride | 50-150°C; Increases yield by 5-10% compared to copper salt alone | google.com |
| Iron Salts (e.g., Ferrous Chloride, Ferric Chloride) | Not specified | Acrylonitrile, Carbon Tetrachloride | Demonstrated catalytic effect, but less effective than copper catalysts | google.comgoogle.com |
Role of 2-Butenoic Acid, 3,4,4,4-Tetrachloro- as a Ligand or Precursor in Catalysis
While direct studies detailing the use of 2-Butenoic acid, 3,4,4,4-tetrachloro- as a ligand are limited, its chemical structure suggests potential applications in coordination chemistry and catalysis. Carboxylic acids are well-known to coordinate to metal centers, typically in their deprotonated carboxylate form, acting as monodentate or bidentate ligands.
The presence of four electron-withdrawing chlorine atoms on the butenoic acid backbone would significantly influence its electronic properties. These groups would decrease the electron density on the carboxylate function, making it a weaker Lewis base compared to its non-chlorinated counterpart, crotonic acid. This modification could alter the stability and reactivity of any resulting metal complex.
In catalysis, such a ligand could be used to fine-tune the electronic nature of a metal catalyst, potentially impacting its activity, selectivity, and stability. For example, in palladium catalysis, the nature of the carboxylate ligand can be crucial in certain reaction pathways. nih.gov Furthermore, compounds like 2-Butenoic acid, 3,4,4,4-tetrachloro- can serve as precursors for the synthesis of more complex molecules that may themselves be ligands or catalysts. mdpi.com
Application as an Activator in Polymerization Processes
Halogenated unsaturated carboxylic acids, including 4-halogeno-2-butenoic acids, are noted for their utility in the field of polymerization. google.com 2-Butenoic acid, 3,4,4,4-tetrachloro-, as a member of this family, can be considered for such applications. Its structure contains a polymerizable carbon-carbon double bond and a carboxylic acid functional group.
This structure allows it to potentially act as:
A monomer or co-monomer: It could be incorporated into polymer chains via addition polymerization, imparting specific properties such as increased flame resistance (due to the high chlorine content) and modifying the polarity or chemical reactivity of the resulting polymer.
An activator or modifier: In the context of polymerization, an "activator" can refer to a component of a catalytic system. The carboxylic acid group could interact with a metal-based polymerization catalyst, modifying its active site. The electron-withdrawing nature of the tetrachloro-substituents could influence the kinetics of polymerization initiation or propagation steps.
Investigations into Homogeneous and Heterogeneous Catalytic Transformations
The distinction between homogeneous and heterogeneous catalysis is based on the phase of the catalyst relative to the reactants. chemguide.co.uk In homogeneous catalysis, the catalyst and reactants are in the same phase (e.g., all dissolved in a solution), while in heterogeneous catalysis, they are in different phases (e.g., a solid catalyst in a liquid or gas reaction mixture). chemguide.co.uklibretexts.org
The synthesis of the precursor for 2-Butenoic acid, 3,4,4,4-tetrachloro- provides a practical example of bridging these two domains.
Heterogeneous System: Initially, the use of an inorganic catalyst like copper(I) chloride, which has very low solubility in the organic reactants (acrylonitrile and carbon tetrachloride), constitutes a heterogeneous catalytic system. google.com In such systems, the reaction occurs on the surface of the solid catalyst. libretexts.org
Homogeneous System: To improve reaction efficiency, ligands such as bidentate amines are introduced. google.com These ligands coordinate with the copper ions to form a soluble organometallic complex. This complex dissolves in the reaction medium, transitioning the process to a homogeneous catalytic system. google.comgoogle.com Homogeneous catalysis often allows for milder reaction conditions and better control over selectivity because the active sites of the catalyst are uniformly accessible to the reactants. researchgate.net
Reaction Kinetics and Detailed Mechanistic Studies of Catalyzed Processes
The key catalyzed process in the synthesis of 2-Butenoic acid, 3,4,4,4-tetrachloro- is the formation of its nitrile precursor via an atom transfer radical addition (ATRA) mechanism. google.com
Mechanistic Details:
Initiation: The Cu(I) catalyst reacts with carbon tetrachloride (CCl₄) to generate a trichloromethyl radical (•CCl₃) and a Cu(II) species (e.g., CuCl₂).
Propagation: The •CCl₃ radical adds across the double bond of acrylonitrile.
Termination/Redox Transfer: The resulting radical intermediate abstracts a chlorine atom from the Cu(II) species, forming the product 2,4,4,4-tetrachlorobutyronitrile and regenerating the Cu(I) catalyst, which can then begin a new cycle.
Table 2: Mechanistic Roles of Components in Precursor Synthesis
| Component | Mechanistic Role | Description | Reference |
|---|---|---|---|
| Copper(I) Salt (e.g., CuCl) | Catalyst (Reduced State) | Initiates the radical reaction by abstracting a chlorine atom from CCl₄. It is the active catalyst that is regenerated. | google.comgoogle.com |
| Copper(II) Salt (e.g., CuCl₂) | Catalyst (Oxidized State) | Transfers a chlorine atom to the product radical, regenerating the Cu(I) species to complete the catalytic cycle. | google.comgoogle.com |
| Amine Ligand (e.g., Diethylamine) | Activator/Solubilizer | Forms a soluble complex with the copper catalyst, increasing its concentration and activity in the organic phase, thus moving the reaction to a homogeneous phase. | google.com |
| Carbon Tetrachloride | Reactant / Radical Source | Provides the CCl₃ group and a chlorine atom for the addition reaction. | google.com |
| Acrylonitrile | Reactant / Radical Acceptor | The substrate to which the trichloromethyl radical adds. | google.com |
Computational Chemistry and Theoretical Studies of 2 Butenoic Acid, 3,4,4,4 Tetrachloro
Quantum Chemical Calculations for Electronic and Geometric Structure
Quantum chemical calculations are fundamental to modern chemistry, providing a detailed picture of molecular structure and properties at the atomic level. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches.
Density Functional Theory (DFT) for Optimized Geometries and Electronic Properties
Density Functional Theory (DFT) has become a widely used computational method due to its balance of accuracy and computational cost. For a molecule like 2-Butenoic acid, 3,4,4,4-tetrachloro-, DFT calculations can be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface.
Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These properties are crucial for understanding the molecule's behavior. Key electronic properties that can be determined using DFT include:
Total Energy: The total energy of the molecule in its optimized state.
Mulliken and Natural Population Analysis (NPA) Charges: These methods partition the electron density among the atoms, providing insight into the partial charges on each atom and identifying electrophilic and nucleophilic centers.
Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the surface of the molecule, which helps in predicting sites for electrophilic and nucleophilic attack.
A hypothetical data table summarizing the kind of results that would be obtained from such a DFT study is presented below.
| Property | Calculated Value |
| Total Energy (Hartree) | [Value] |
| Dipole Moment (Debye) | [Value] |
| NPA Charge on C1 | [Value] |
| NPA Charge on C2 | [Value] |
| NPA Charge on C3 | [Value] |
| NPA Charge on C4 | [Value] |
Note: The values in this table are placeholders and would need to be calculated using appropriate DFT methods and basis sets.
Ab Initio Methods for High-Accuracy Energy and Spectroscopic Parameter Prediction
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular energies and properties.
For 2-Butenoic acid, 3,4,4,4-tetrachloro-, ab initio calculations would be valuable for:
High-Accuracy Energy Calculations: Obtaining a very precise value for the total energy of the molecule, which is important for thermochemical calculations.
Predicting Spectroscopic Parameters: Accurately predicting spectroscopic data such as NMR chemical shifts, and vibrational frequencies (IR and Raman). This allows for a direct comparison with experimental spectra, aiding in the identification and characterization of the compound.
Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions
While quantum chemical calculations provide information about a static molecular structure, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. An MD simulation of 2-Butenoic acid, 3,4,4,4-tetrachloro- would involve solving Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms change.
MD simulations are particularly useful for:
Conformational Analysis: Exploring the different spatial arrangements (conformations) that the molecule can adopt and their relative stabilities. This is especially important for flexible molecules.
Solvent Effects: Simulating the molecule in the presence of a solvent to understand how the solvent influences its structure and dynamics.
Intermolecular Interactions: Studying how the molecule interacts with other molecules, which is crucial for understanding its behavior in a condensed phase.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.
HOMO: The outermost orbital containing electrons. It acts as an electron donor.
LUMO: The innermost orbital without electrons. It acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.
From the HOMO and LUMO energies, various reactivity descriptors can be calculated:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).
Chemical Softness (S): The reciprocal of hardness (S = 1 / η).
Electrophilicity Index (ω): A measure of the electrophilic power of a molecule (ω = μ2 / 2η, where μ is the electronic chemical potential, μ = -(I+A)/2).
A hypothetical data table of these calculated parameters for 2-Butenoic acid, 3,4,4,4-tetrachloro- is shown below.
| Parameter | Value (eV) |
| EHOMO | [Value] |
| ELUMO | [Value] |
| HOMO-LUMO Gap | [Value] |
| Ionization Potential (I) | [Value] |
| Electron Affinity (A) | [Value] |
| Electronegativity (χ) | [Value] |
| Chemical Hardness (η) | [Value] |
| Chemical Softness (S) | [Value] |
| Electrophilicity Index (ω) | [Value] |
Note: The values in this table are placeholders and would need to be calculated from the HOMO and LUMO energies obtained from a quantum chemical calculation.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability Investigations
Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding and electronic interactions within a molecule. It provides a localized picture of the electronic structure, which is often more intuitive than the delocalized molecular orbitals.
For 2-Butenoic acid, 3,4,4,4-tetrachloro-, NBO analysis can reveal:
Lewis Structure: The most appropriate Lewis structure representation of the molecule.
Hybridization: The hybridization of atomic orbitals to form chemical bonds.
Donor-Acceptor Interactions: The interactions between filled (donor) and empty (acceptor) orbitals, which indicate charge delocalization and hyperconjugative effects. The stabilization energy (E(2)) associated with these interactions provides a quantitative measure of their strength.
A hypothetical NBO analysis might reveal significant interactions such as the delocalization of lone pair electrons from the oxygen atoms of the carboxylic acid group into antibonding orbitals of adjacent bonds.
Prediction and Validation of Spectroscopic Properties (e.g., NMR, IR, Raman Shifts)
Computational methods are invaluable for predicting and interpreting spectroscopic data.
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predicted values, when compared to experimental data, can help in the structural elucidation of the molecule.
IR and Raman Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated computationally. This generates a theoretical IR and Raman spectrum that can be compared with experimental spectra to identify characteristic vibrational modes and confirm the molecular structure.
A hypothetical table of predicted vibrational frequencies and their assignments for 2-Butenoic acid, 3,4,4,4-tetrachloro- is presented below.
| Vibrational Mode | Calculated Frequency (cm-1) | Assignment |
| ν(C=O) | [Value] | Carbonyl stretch |
| ν(C=C) | [Value] | Alkene C=C stretch |
| ν(C-Cl) | [Value] | Carbon-chlorine stretch |
| δ(O-H) | [Value] | Hydroxyl bend |
Note: The values in this table are placeholders and would need to be calculated using appropriate computational methods.
Advanced Applications of 2 Butenoic Acid, 3,4,4,4 Tetrachloro and Its Derivatives in Chemical Industries
Utilization as Key Chemical Intermediates and Building Blocks in Organic Synthesis
The reactivity of 2-Butenoic acid, 3,4,4,4-tetrachloro- and its derivatives allows them to serve as pivotal intermediates in the construction of more complex chemical structures. The presence of multiple reactive sites—the carboxylic acid, the alkene, and the carbon-chlorine bonds—offers chemists a wide array of options for synthetic transformations.
Precursors for the Synthesis of Specialty Chemicals
While specific, large-scale applications in specialty chemicals are not widely documented in publicly available literature, the inherent reactivity of 2-Butenoic acid, 3,4,4,4-tetrachloro- makes it a valuable precursor. The term "specialty chemicals" refers to a broad category of products that are sold on the basis of their performance or function, rather than their composition. The synthesis of such chemicals often requires unique and highly functionalized starting materials.
The general class of aroylacrylic acids, to which derivatives of butenoic acid belong, are recognized as useful precursors for a variety of heterocyclic compounds. researchgate.netresearchgate.net These heterocyclic structures are foundational to many specialty chemicals, including dyes, pigments, and electronic materials. The synthesis often involves Michael addition reactions, where a nucleophile attacks the β-carbon of the α,β-unsaturated carbonyl system, leading to a cascade of reactions that can form complex ring systems. researchgate.net
Role in Agrochemical and Pharmaceutical Intermediate Synthesis
The synthesis of intermediates for the agrochemical and pharmaceutical industries represents a significant area of application for highly functionalized organic compounds. While direct evidence linking 2-Butenoic acid, 3,4,4,4-tetrachloro- to specific commercial drugs or pesticides is scarce in open-source information, its structural motifs are relevant to these fields.
For instance, chlorinated organic compounds are integral to many pesticides. The synthesis of 2,4,4,4-tetrachlorobutyronitrile, a structurally related compound, is a known intermediate in the production of chlorinated pyrethroid insecticides. The synthesis of such molecules often involves the addition of a carbon-halogen bond across a double bond, a fundamental reaction in organochlorine chemistry.
In the pharmaceutical sector, butenoic acid derivatives are used to create a diverse range of biologically active heterocyclic compounds. researchgate.netresearchgate.net The synthesis of various pyridazinone and pyridine (B92270) derivatives, for example, often starts from butenoic acid-like structures. These heterocyclic cores are present in a wide array of medicinal agents.
Potential in Material Science and Polymer Chemistry
The application of chlorinated compounds in polymer science is well-established, offering routes to materials with specific properties such as flame retardancy and chemical resistance. While the direct use of 2-Butenoic acid, 3,4,4,4-tetrachloro- in large-scale polymer production is not prominently documented, its functional groups suggest potential roles in this field.
Specific Role as Polymerization Activators and Initiators
In polymerization reactions, initiators and activators are crucial for starting and controlling the chain-growth process. While there is no specific mention of 2-Butenoic acid, 3,4,4,4-tetrachloro- as a commercial polymerization initiator, compounds with similar functionalities are explored for these roles. For example, certain organic acids and their derivatives can participate in initiating polymerization under specific conditions.
Atom Transfer Radical Polymerization (ATRP) is a controlled polymerization technique that often utilizes halogenated compounds as initiators. While multifunctional initiators for ATRP are an active area of research, the specific use of this tetrachloro-butenoic acid is not detailed in the available literature.
Exploration in the Design and Synthesis of Novel Polymeric Materials
The development of novel polymers with tailored properties is a continuous effort in material science. The incorporation of functional monomers into a polymer backbone can impart desired characteristics. The structure of 2-Butenoic acid, 3,4,4,4-tetrachloro- suggests it could act as such a functional monomer. The carboxylic acid group could be used to create polyester (B1180765) or polyamide linkages, while the chlorinated portion of the molecule would be incorporated into the polymer structure.
Furthermore, derivatives of butanetetracarboxylic acid, which can be synthesized through various routes, are used in the production of polyimide materials known for their excellent thermal and chemical resistance. These materials find use as electrical insulators and in other high-performance applications.
Niche Applications in Advanced Organic Synthesis Research
In the realm of academic and industrial research, complex and highly functionalized molecules like 2-Butenoic acid, 3,4,4,4-tetrachloro- serve as valuable tools for exploring new synthetic methodologies and creating novel molecular architectures. Its utility in synthesizing important heterocyclic compounds has been demonstrated in research settings. researchgate.netresearchgate.net The development of new synthetic routes to access complex molecules often relies on the availability of such unique starting materials.
The study of the reactivity of such compounds can lead to the discovery of new reactions and a deeper understanding of reaction mechanisms. For instance, the varied reactivity of the different chlorine atoms within the molecule could be exploited for selective chemical transformations, a key area of interest in advanced organic synthesis.
Future Directions and Emerging Research Avenues for Tetrachlorinated Butenoic Acids
Development of More Sustainable and Atom-Economical Synthetic Methodologies
The progression of modern chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the need for processes that are not only efficient but also environmentally benign. Future research into the synthesis of 2-butenoic acid, 3,4,4,4-tetrachloro- will focus on developing methodologies that are both sustainable and atom-economical.
Historically, the synthesis of polychlorinated compounds has often relied on multi-step processes involving harsh chlorinating agents and producing significant waste. A forward-looking approach would pivot towards more elegant and efficient synthetic strategies. One promising avenue is the application of atom transfer radical addition (ATRA) reactions. For instance, the synthesis of 2,4,4,4-tetrachlorobutyronitrile from acrylonitrile (B1666552) and carbon tetrachloride using a copper catalyst system exemplifies an efficient, atom-economical process. google.com Adapting such catalytic systems for the direct, single-step synthesis of tetrachlorinated butenoic acids from readily available feedstocks represents a significant research goal.
Further research will likely explore alternative, greener synthetic routes that minimize the use of hazardous solvents and reagents. This includes the potential use of electrochemical methods for chlorination, where electrons serve as the primary reagent, or flow chemistry systems that allow for safer handling of reactive intermediates and improved process control. The overarching aim is to create synthetic pathways that maximize the incorporation of all starting material atoms into the final product, a core tenet of atom economy. nih.gov
Table 1: Comparison of Hypothetical Synthetic Approaches for Tetrachlorinated Butenoic Acids
| Feature | Traditional Approach | Future Sustainable Approach |
|---|---|---|
| Starting Materials | Multi-step from complex precursors | Simple, abundant feedstocks (e.g., bio-derived acids, C1/C2 building blocks) |
| Key Transformation | Stoichiometric chlorination reactions | Catalytic atom transfer radical addition (ATRA) or electrochemical synthesis |
| Atom Economy | Lower, due to byproducts and protecting groups nih.gov | High, approaching 100% incorporation of reactants |
| Environmental Impact | Use of hazardous solvents and reagents; significant waste generation | Use of greener solvents (or solvent-free); minimal waste |
| Process | Batch processing | Continuous flow chemistry for enhanced safety and scalability |
Exploration of Novel Catalytic Transformations and Stereoselective Reactions
The rich functionality of 2-butenoic acid, 3,4,4,4-tetrachloro- offers a fertile ground for the exploration of novel catalytic transformations. The presence of both an alkene and multiple C-Cl bonds allows for a diverse range of selective modifications, opening doors to a vast chemical space of new derivatives.
Future research will likely target the selective catalytic manipulation of this scaffold. For example, transition-metal-catalyzed cross-coupling reactions could be developed to selectively replace one or more chlorine atoms with new carbon, nitrogen, or oxygen-based functional groups. This would enable the construction of complex molecular architectures from the tetrachlorinated butenoic acid core. Additionally, the double bond is a prime target for various catalytic additions.
A particularly important frontier is the development of stereoselective reactions. masterorganicchemistry.com The double bond in 2-butenoic acid, 3,4,4,4-tetrachloro- can exist as either the (E) or (Z) isomer. Developing catalytic methods to selectively synthesize one isomer over the other is a key challenge. Furthermore, stereoselective reactions targeting the double bond, such as asymmetric hydrogenation or dihydroxylation, could introduce new chiral centers into the molecule. The ability to control the three-dimensional arrangement of atoms is critical, as different stereoisomers can have vastly different biological or material properties. Research in this area will focus on designing chiral catalysts that can effectively control the stereochemical outcome of these transformations. masterorganicchemistry.com
Table 2: Potential Catalytic Transformations of 2-Butenoic acid, 3,4,4,4-tetrachloro-
| Reactive Site | Catalytic Reaction Type | Potential Product Class | Research Goal |
|---|---|---|---|
| C-Cl Bonds | Cross-Coupling (e.g., Suzuki, Sonogashira) | Arylated, alkenylated, or alkynylated butenoic acids | Selective activation and substitution of specific chlorine atoms |
| C=C Double Bond | Asymmetric Hydrogenation | Chiral tetrachlorobutanoic acids | High enantioselectivity through chiral catalyst design |
| C=C Double Bond | Heck Reaction | Substituted butenoic acid derivatives | C-C bond formation under catalytic conditions |
| Carboxylic Acid | Catalytic Esterification/Amidation | Esters and amides of tetrachlorinated butenoic acid | Mild, efficient conditions avoiding harsh reagents |
Integration of Advanced Characterization Techniques with Multi-Scale Computational Modeling
To fully understand and predict the behavior of tetrachlorinated butenoic acids, future research will increasingly rely on the synergy between advanced analytical techniques and sophisticated computational modeling. This integrated approach allows for a deeper understanding of molecular structure, reactivity, and dynamics from the atomic to the macroscopic scale. nih.govmdpi.com
Advanced characterization methods, including two-dimensional NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction (as has been used for related fluorinated compounds researchgate.net), will be essential for unambiguously determining the structure and stereochemistry of new derivatives. These experimental techniques provide the ground truth for validating computational models.
In parallel, multi-scale computational modeling will become an indispensable tool for guiding experimental design. nih.govnih.gov Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can be used to calculate molecular properties, predict reaction pathways, and elucidate reaction mechanisms at the electronic level. For larger systems, such as the interaction of the molecule with a catalyst surface or a biological receptor, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) models can provide a balance between accuracy and computational cost. nih.gov These simulations can help researchers screen potential catalysts, predict the most likely products of a reaction, and understand the factors controlling stereoselectivity, thereby accelerating the discovery process and reducing experimental effort.
Expanding the Scope of Industrial Applications and Functional Derivatization Opportunities
While the direct applications of 2-butenoic acid, 3,4,4,4-tetrachloro- are still emerging, its potential as a versatile chemical intermediate is significant. Related chlorinated compounds have already found use as precursors in the synthesis of agrochemicals and materials. evitachem.comsmolecule.com A major future direction will be to expand this scope through targeted functional derivatization.
Derivatization is a powerful strategy for modifying the properties of a molecule to suit a specific application. sigmaaldrich.com The carboxylic acid group of 2-butenoic acid, 3,4,4,4-tetrachloro- is a prime handle for derivatization, allowing for the synthesis of a wide array of esters, amides, and acid halides. nih.gov These derivatives could exhibit unique properties. For example:
Polymers and Materials: Ester derivatives could be used as monomers for polymerization, leading to new functional polymers with properties such as flame retardancy, chemical resistance, or high refractive indices. The high chlorine content could be particularly advantageous for creating materials with inherent flame-retardant capabilities.
Agrochemicals: Amide derivatives could be synthesized and screened for potential herbicidal or pesticidal activity, a common application area for halogenated organic molecules. smolecule.com
Pharmaceutical Intermediates: The tetrachlorinated backbone could serve as a rigid and sterically defined scaffold for the synthesis of complex pharmaceutical targets. The reaction of the butenoic acid moiety with other molecules can lead to novel heterocyclic compounds with potential biological activity. mdpi.com
The key will be to develop a library of derivatives and systematically evaluate their properties, creating a structure-property relationship database that can guide the design of new molecules for specific industrial needs.
Table 3: Potential Functional Derivatives and Their Application Areas
| Derivative Class | Reagent/Reaction | Potential Application | Rationale |
|---|---|---|---|
| Esters | Alcohols / Catalytic Esterification | Polymer Monomers, Specialty Solvents | Modifies volatility and reactivity; enables polymerization. |
| Amides | Amines / Amide Coupling | Agrochemicals, Pharmaceutical Scaffolds | Introduces new functional groups for biological interaction. |
| Acid Halides | Thionyl Chloride / Oxalyl Chloride | Reactive Intermediates | Highly reactive precursors for further synthesis. |
Interdisciplinary Research Integrating Tetrachlorinated Butenoic Acids in Emerging Fields
The most groundbreaking discoveries often occur at the intersection of different scientific disciplines. The future of tetrachlorinated butenoic acids will be shaped by their integration into emerging, interdisciplinary fields of research.
Materials Science: Beyond simple polymers, these compounds could be used as building blocks for creating advanced materials such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The defined geometry and functional handles of the molecule could lead to materials with tailored porosity, catalytic activity, or selective adsorption properties.
Environmental Science: As new chlorinated compounds are synthesized, it is crucial to study their environmental fate and persistence. Interdisciplinary research combining organic synthesis, analytical chemistry, and toxicology will be necessary to design molecules that are effective for their intended purpose but can also be degraded or recycled, adhering to the principles of sustainable chemistry.
Chemical Biology: The unique electronic and steric properties of the tetrachlorinated scaffold make it an intriguing candidate for the design of molecular probes or enzyme inhibitors. By attaching fluorescent tags or other reporter groups, derivatives of 2-butenoic acid, 3,4,4,4-tetrachloro- could be used to study biological processes. Alternatively, they could be designed to fit into the active site of specific enzymes, potentially leading to new therapeutic agents.
This interdisciplinary approach ensures that the knowledge generated in the chemistry lab is translated into real-world solutions and applications, driving innovation in medicine, technology, and environmental stewardship.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for quantifying 3,4,4,4-tetrachloro-2-butenoic acid in environmental samples?
- Methodological Answer : Solid-phase extraction (SPE) coupled with liquid chromatography-mass spectrometry (LC-MS) is widely used. For example, Oasis HLB cartridges preconditioned with methanol effectively recover chlorinated organic acids from aqueous matrices. Post-extraction, LC-MS with electrospray ionization (ESI) in negative mode provides high sensitivity for quantification. Calibration curves should include isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects .
Q. How can the thermal stability of 3,4,4,4-tetrachloro-2-butenoic acid be experimentally determined?
- Methodological Answer : Thermogravimetric analysis (TGA) under controlled atmospheres (e.g., nitrogen or air) quantifies decomposition temperatures. Differential scanning calorimetry (DSC) complements TGA by identifying endothermic/exothermic transitions. For gas-phase thermochemistry, combustion calorimetry or computational methods (e.g., Gaussian-based DFT calculations) can estimate enthalpy of formation (ΔfH°), though cross-validation with experimental data is critical .
Q. What spectroscopic methods are suitable for structural characterization of this compound?
- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy in KBr pellets identifies functional groups (e.g., C=O, C-Cl stretches). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) resolves stereochemistry and substituent positions. High-resolution mass spectrometry (HRMS) confirms molecular formula via exact mass measurement. For example, IR peaks near 1700 cm⁻¹ (C=O) and 700–800 cm⁻¹ (C-Cl) are diagnostic .
Advanced Research Questions
Q. How can contradictions in reported thermochemical data (e.g., ΔfH°) for chlorinated butenoic acids be resolved?
- Methodological Answer : Discrepancies often arise from differing experimental conditions (e.g., solvent effects in calorimetry) or computational approximations. A systematic approach involves:
- Replicating measurements using standardized protocols (e.g., NIST-recommended combustion calorimetry).
- Comparing results with ab initio calculations (e.g., CCSD(T)/CBS benchmarks).
- Validating via gas-phase ion energetics or condensed-phase solubility studies to isolate environmental variables .
Q. What experimental designs are optimal for studying surface-mediated degradation of this compound in indoor environments?
- Methodological Answer : Simulate indoor surfaces (e.g., glass, painted drywall) in controlled chambers under variable humidity and oxidant levels (e.g., ozone, OH radicals). Use microspectroscopic techniques (e.g., ToF-SIMS, AFM-IR) to track adsorption and degradation products. Pair with LC-MS/MS to quantify intermediates. For kinetic studies, employ pseudo-first-order models to derive rate constants .
Q. How do solvent polarity and pH influence the tautomeric equilibrium of 3,4,4,4-tetrachloro-2-butenoic acid?
- Methodological Answer : Conduct UV-Vis spectroscopy in solvents of varying polarity (e.g., water, DMSO, hexane) to monitor tautomer shifts. Adjust pH using buffered solutions (e.g., phosphate buffer) to probe ionization states. Computational modeling (e.g., COSMO-RS solvation models) predicts solvent effects on tautomer stability. Compare experimental and calculated λmax values to validate .
Q. What strategies mitigate matrix interference when analyzing this compound in complex sludge or sediment samples?
- Methodological Answer : Sequential cleanup steps are essential:
- Pre-extraction with hexane to remove lipophilic interferents.
- Use mixed-mode SPE cartridges (e.g., HLB + MAX) for selective retention of acidic compounds.
- Post-extraction, employ dispersive solid-phase extraction (d-SPE) with C18 or Z-Sep+ sorbents.
- Validate recovery rates using isotopically labeled surrogates spiked into blank matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
